![molecular formula C9H7BrN2O B3002407 (NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-26-3](/img/structure/B3002407.png)
(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine
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Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 7th position and a hydroxylamine group attached via a double bond to the nitrogen atom of the indole .
Molecular Structure Analysis
The molecular structure would be based on the indole backbone, with the bromine atom at the 7th position providing a significant impact on the electronic properties of the molecule. The hydroxylamine group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The hydroxylamine group could confer some degree of polarity to the molecule .Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-8-3-1-2-7-6(5-12-13)4-11-9(7)8/h1-5,11,13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTWFJPBTZHHTB-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine |
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